(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthetic Chemistry and Electochemical Oxidation
The indirect electrochemical oxidation of piperidin-4-ones in methanol showcases a method for synthesizing α-hydroxyketals and highlights the electrochemically induced Favorskii rearrangement for the synthesis of complex organic compounds (Elinson et al., 2006). This process is significant for creating intermediates useful in various chemical syntheses.
Antimicrobial Activity
Research on the synthesis of new pyridine derivatives emphasizes the antimicrobial properties of these compounds. Specifically, the study focused on the in vitro antimicrobial activity of synthesized compounds against bacteria and fungi, revealing variable and modest activity levels (Patel, Agravat, & Shaikh, 2011). This opens pathways for the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Properties
Another fascinating application is the synthesis of novel compounds derived from visnaginone and khellinone, which were tested for their analgesic and anti-inflammatory activities. The study found that some compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Dynamic Simulation Studies
The corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated through quantum chemical calculations and molecular dynamics simulations. This study is crucial for developing new corrosion inhibitors in industrial applications (Kaya et al., 2016).
Anticonvulsant Agent Analysis
The development and validation of HPLC for determining related substances in the novel anticonvulsant agent Epimidin illustrate the importance of accurate measurement techniques in pharmaceutical research (Severina et al., 2021).
Safety and Hazards
Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is used for research purposes
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, such as enzymes and receptors, by binding to their active sites and influencing their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Pyrimidine derivatives are involved in a wide range of biochemical processes, including DNA synthesis and signal transduction .
Pharmacokinetics
The compound’s molecular weight of 28339 suggests it may have suitable properties for absorption and distribution in the body. The presence of functional groups such as the ethoxy and methylthio groups may influence its metabolism and excretion .
properties
IUPAC Name |
[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-6-4-10(9-17)5-7-16/h8,10,17H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGTWVAWIULOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)CO)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.